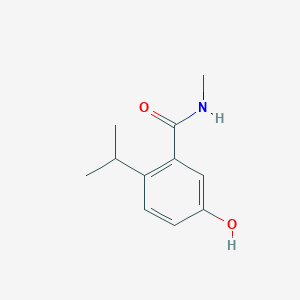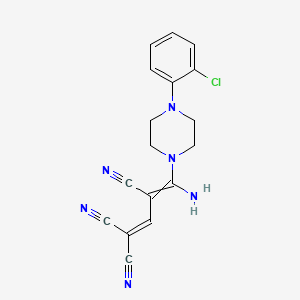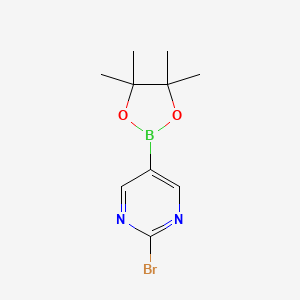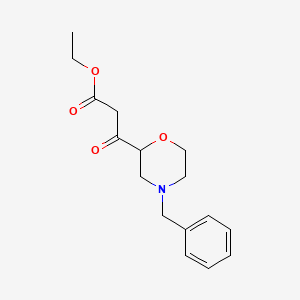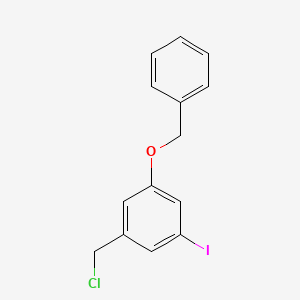
5-(3,4-Dimethoxyphenyl)thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Dimethoxyphenyl)thiophene-2-carbaldehyde: is an organic compound with the molecular formula C13H12O3S and a molecular weight of 248.3 g/mol . This compound features a thiophene ring substituted with a 3,4-dimethoxyphenyl group and an aldehyde functional group at the 2-position. It is known for its applications in organic synthesis and material science due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dimethoxyphenyl)thiophene-2-carbaldehyde typically involves the Suzuki-Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial synthesis with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group in 5-(3,4-Dimethoxyphenyl)thiophene-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 5-(3,4-Dimethoxyphenyl)thiophene-2-carboxylic acid
Reduction: 5-(3,4-Dimethoxyphenyl)thiophene-2-methanol
Substitution: 5-(3,4-Dimethoxyphenyl)-2-bromothiophene or 5-(3,4-Dimethoxyphenyl)-2-nitrothiophene
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(3,4-Dimethoxyphenyl)thiophene-2-carbaldehyde is used as a building block in the synthesis of various organic compounds, including heterocyclic compounds and polymers .
Biology and Medicine: Thiophene derivatives, including this compound, have shown potential biological activities such as anticancer, anti-inflammatory, and antimicrobial properties .
Industry: This compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Wirkmechanismus
The mechanism of action of 5-(3,4-Dimethoxyphenyl)thiophene-2-carbaldehyde is primarily related to its ability to participate in various chemical reactions due to the presence of the aldehyde group and the thiophene ring. The aldehyde group can form Schiff bases with amines, which are useful in the synthesis of various biologically active compounds . The thiophene ring can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Comparison:
- 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde has a triphenylamine core, making it suitable for applications in aggregation-induced emission (AIE) and two-photon fluorescent probes .
- 2-Thiophenecarboxaldehyde is a simpler compound with a single thiophene ring and an aldehyde group, used as an intermediate in organic synthesis .
Uniqueness: 5-(3,4-Dimethoxyphenyl)thiophene-2-carbaldehyde is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions.
Eigenschaften
Molekularformel |
C13H12O3S |
|---|---|
Molekulargewicht |
248.30 g/mol |
IUPAC-Name |
5-(3,4-dimethoxyphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H12O3S/c1-15-11-5-3-9(7-12(11)16-2)13-6-4-10(8-14)17-13/h3-8H,1-2H3 |
InChI-Schlüssel |
RYWMFBDNTBDBSG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CC=C(S2)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(alphaR)-N-Hydroxy-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B14849164.png)
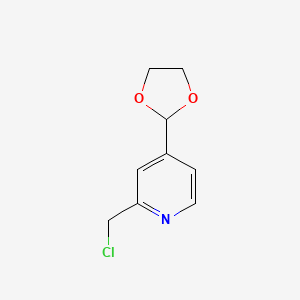
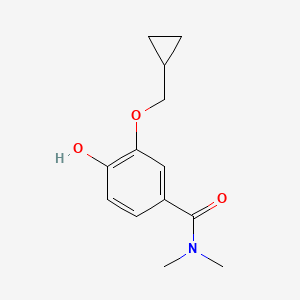

![1-[3-(Chloromethyl)-5-methylphenyl]ethanone](/img/structure/B14849179.png)
